![molecular formula C20H28N2O2 B4256387 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4256387.png)
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
Vue d'ensemble
Description
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a variety of physiological and biochemical effects.
Mécanisme D'action
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By blocking this enzyme, 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and reduced excitability. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
The increased levels of GABA in the brain resulting from 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine administration have a variety of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increased levels lead to increased inhibition of neuronal activity and reduced excitability. This can result in a reduction in seizure activity, anxiety, and drug-seeking behavior, as well as other physiological effects such as sedation and muscle relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has several advantages for use in laboratory experiments. It is highly selective for GABA-AT and does not interact with other neurotransmitter systems, making it a useful tool for studying the role of GABA in various physiological and pathological conditions. Its potency and selectivity also make it a useful drug candidate for the treatment of neurological and psychiatric disorders.
However, there are also limitations to the use of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine in laboratory experiments. Its effects on GABA levels in the brain can be complex and difficult to interpret, and its long-term effects on brain function and behavior are not well understood. Additionally, its potential for off-target effects on other enzymes and neurotransmitter systems should be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine and its therapeutic applications. One area of ongoing research is the development of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine analogs with improved pharmacokinetic properties and reduced potential for off-target effects. Another area of interest is the use of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine as a tool for studying the role of GABA in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Finally, there is ongoing research into the long-term effects of 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine on brain function and behavior, which may have implications for its use as a therapeutic agent.
Applications De Recherche Scientifique
1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, 1-cyclobutyl-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to reduce anxiety-like behavior in rodents and attenuate drug-seeking behavior in models of addiction.
Propriétés
IUPAC Name |
[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-pyrrolidin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-20(22-12-1-2-13-22)16-6-8-18(9-7-16)24-19-10-14-21(15-11-19)17-4-3-5-17/h6-9,17,19H,1-5,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBRMXDYBZKWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)C4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.